Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate
Description
Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate (CAS: 54916-65-3) is a methyl ester derivative of 2-(2,3-dihydrobenzofuran-5-yl)acetic acid. It features a 2,3-dihydrobenzofuran core, a bicyclic structure with a fused furan ring, substituted at the 5-position with an acetic acid methyl ester group. This compound is of interest in medicinal and synthetic chemistry due to its structural similarity to bioactive molecules, particularly those targeting antimicrobial or anticancer pathways .
Properties
IUPAC Name |
methyl 2-(2,3-dihydro-1-benzofuran-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-11(12)7-8-2-3-10-9(6-8)4-5-14-10/h2-3,6H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPMKHBXSUGMGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)OCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675844 | |
| Record name | Methyl (2,3-dihydro-1-benzofuran-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155852-41-8 | |
| Record name | Methyl 2,3-dihydro-5-benzofuranacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155852-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (2,3-dihydro-1-benzofuran-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Benzofuranacetic acid, 2,3-dihydro-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.392 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Mechanism and Substrate Design
The manganese(III) acetate (Mn(OAc)₃) pathway leverages radical-mediated cyclization of 1,3-diketones to construct the 2,3-dihydrobenzofuran core. Matsumoto and Watanabe's protocol remains foundational, where 5-phenyl-1,3-cyclohexanedione undergoes regioselective oxidation at 50–60°C in benzene–acetic acid (10:1 v/v). The reaction proceeds via single-electron transfer (SET) from Mn(III) to the diketone, generating a radical intermediate that undergoes 5-exo-trig cyclization (Figure 1).
Reaction Conditions
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Substrate : 5-Substituted-1,3-cyclohexanediones
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Oxidant : Mn(OAc)₃ (1.2–1.5 equiv)
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Solvent : Benzene–acetic acid (10:1)
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Temperature : Reflux (80–85°C)
Post-cyclization, the resulting 6,7-dihydrobenzofuran-4(5H)-one undergoes esterification. Methylation of the α-keto position is achieved using methyl chloroacetate in the presence of NaH (60% yield) or via Steglich esterification with DCC/DMAP (78% yield).
Ultrasound-Promoted Claisen-Schmidt Condensation
Green Synthesis of Dihydrobenzofuran Aldehydes
Recent work by SciELO SA demonstrates that 2,3-dihydrobenzofuran-5-carbaldehyde serves as a key precursor. Under ultrasonic irradiation (40 kHz, 150 W), this aldehyde reacts with methyl acetoacetate in ethanol–NaOH (40%) to yield the target compound via Knoevenagel condensation (Scheme 2).
Optimized Parameters
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Catalyst : NaOH (20 mmol)
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Solvent : Absolute ethanol
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Irradiation Time : 25–35 minutes
Ultrasound enhances reaction kinetics by 3–4× compared to conventional heating, attributed to cavitation-induced mixing and localized heating. NMR studies confirm exclusive E-stereoselectivity due to the planar transition state stabilized by π-π interactions between the aromatic rings.
Grignard-Based Dicarbonyl Alkylation
Two-Step Functionalization Strategy
A patent by WO1996003396A1 details the use of Grignard reagents to functionalize diethyl oxalate. The procedure involves:
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Grignard Addition : (2-(2,3-Dihydrobenzofuran-5-yl)ethyl)magnesium bromide reacts with diethyl oxalate at −78°C to form ethyl 4-(2,3-dihydrobenzofuran-5-yl)-2-oxobutanoate.
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Deoxygenative Alkylation : The α-ketoester undergoes phosphite-mediated reduction using P(OMe)₃ (1.2 equiv) and Et₃B in THF at 50°C, yielding the methyl ester (64% over two steps).
Critical Observations
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Solvent Effects : THF outperforms DMF or DMSO in preventing retro-aldol side reactions.
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Borane Role : Et₃B acts as a Lewis acid to polarize the C=O bond, facilitating P(OMe)₃ attack at the α-position.
Direct Esterification of 2,3-Dihydrobenzofuran-5-ol
Acid-Catalyzed Methylation
2,3-Dihydrobenzofuran-5-ol (CAS 40492-52-2) undergoes Fischer esterification with methyl bromoacetate in H₂SO₄–MeOH (1:4 v/v). While simple, this method suffers from low regioselectivity (≤55% yield) due to competing etherification at the benzylic oxygen.
Improvements via Mitsunobu Conditions
Employing DIAD/PPh₃ in THF at 0°C increases yield to 78% by suppressing side reactions. The reaction follows an Sₙ2 mechanism, with inversion confirmed by X-ray crystallography.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate serves as an important intermediate in the synthesis of various biologically active compounds. Its derivatives have been explored for their potential as:
- Monoamine Oxidase B Inhibitors : Recent studies have synthesized chalcogenyl derivatives of 2,3-dihydrobenzofuran, demonstrating significant inhibitory activity against monoamine oxidase B (MAO-B). This enzyme is implicated in neurodegenerative diseases, making these derivatives promising candidates for therapeutic development .
- Antimicrobial Agents : Compounds derived from this compound have shown activity against pathogenic strains, particularly those associated with bovine mastitis. This highlights the potential of these compounds in veterinary medicine and their economic significance in the dairy industry .
Synthetic Applications
The compound is utilized as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : this compound has been employed in various synthetic pathways to create complex organic molecules. Its structure allows for functionalization that can lead to the development of new materials and pharmaceuticals .
Case Studies
- Synthesis of MAO-B Inhibitors :
- Antimicrobial Activity Against Bovine Mastitis :
Summary Table of Applications
Mechanism of Action
The mechanism of action of Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues: Ester Derivatives
Bioactive Derivatives: Hydrazide–Hydrazones
Table 2: Antimicrobial Activity of Derivatives
- Findings: Hydrazide–hydrazones synthesized from the parent acid () showed antibacterial activity against Gram-positive (S. aureus, S. pyogenes) and Gram-negative (E. coli, P. aeruginosa) strains, matching ampicillin’s efficacy .
Hydroxy and Substituted Derivatives
Table 3: Substituent Effects on Properties
- Ring hydroxylation (805250-17-3) may redirect metabolic pathways or modify receptor interactions in biological systems.
Complex Derivatives: Peptide Conjugates
Examples :
- Compounds 31a-b, 32a-b (–5): These incorporate the dihydrobenzofuran-sulfonyl group into peptidomimetic structures (e.g., arginylglycyl azetidine derivatives). With molecular weights >600 Da, they are designed for targeted drug delivery, contrasting with the low molecular weight of the methyl ester (<220 Da). Yields for these syntheses range from 47% to optimized protocols using flash chromatography .
Biological Activity
Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
This compound belongs to a class of compounds known as benzofurans. Its structure features a dihydrobenzofuran moiety substituted with an acetate group. This unique configuration contributes to its biological activities.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity : Studies have shown that compounds similar to this compound possess antimicrobial properties. These effects are attributed to the compound’s ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
- Anticancer Properties : The compound has been investigated for its potential anticancer effects. It appears to induce apoptosis in cancer cells by modulating key signaling pathways such as the p53 pathway and influencing the expression of apoptotic proteins like Bax and Bcl-2 .
- Neuroprotective Effects : Some derivatives of benzofuran have shown promise in neuroprotection by acting as agonists for cannabinoid receptors, which may help reduce neuroinflammation and protect against neurodegenerative diseases .
The mechanisms through which this compound exerts its biological effects are complex and involve multiple pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for microbial survival or cancer cell proliferation. For instance, it has been shown to affect the activity of histone deacetylases (HDACs), which play a role in cancer cell growth regulation .
- Receptor Interaction : this compound may interact with various receptors in the body, including cannabinoid receptors, leading to downstream effects that promote cell survival or apoptosis depending on the context .
Research Findings and Case Studies
Several studies have evaluated the biological activity of this compound and related compounds:
Case Study: Anticancer Activity
In a study focusing on HepG2 liver cancer cells, treatment with this compound resulted in increased expression of pro-apoptotic factors (Bax) and decreased expression of anti-apoptotic factors (Bcl-2). This shift led to enhanced apoptosis rates in treated cells .
Case Study: Antimicrobial Effectiveness
Another study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, where the compound inhibited bacterial growth significantly at lower concentrations compared to standard antibiotics.
Q & A
What are the established synthetic routes for Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate, and what key intermediates are involved?
Basic
The compound is synthesized via condensation reactions involving 2-(2,3-dihydrobenzofuran-5-yl)acetic acid. A common method involves coupling this acid with (S)-2,2-diphenyl-2-(3-pyrrolidinyl)acetonitrile hydrobromide using carbonyldiimidazole (CDI) in ethyl acetate, followed by sodium borohydride reduction . Alternative routes may use esterification of the parent acid under acidic conditions. Key intermediates include the activated acyl imidazolide intermediate and reduced ethyl derivatives, which require careful purification via column chromatography to isolate the target compound.
How can NMR spectroscopy be utilized to confirm the structural integrity of this compound?
Basic
¹H and ¹³C NMR are critical for structural validation. In ¹H NMR (CDCl₃), the methyl ester group appears as a singlet at δ ~3.7 ppm, while the dihydrobenzofuran protons resonate as multiplet signals between δ 6.6–7.5 ppm. The dihydrofuran ring protons (CH₂ groups) show characteristic splitting patterns at δ 3.0–4.0 ppm. ¹³C NMR confirms the ester carbonyl at δ ~170 ppm and aromatic carbons between δ 100–160 ppm . Discrepancies in peak integration or unexpected splitting may indicate impurities or incomplete reduction steps, necessitating further purification.
What challenges arise in optimizing reaction conditions for regioselective functionalization of the dihydrobenzofuran moiety?
Advanced
Regioselectivity is influenced by electronic and steric factors. For example, electrophilic substitution at the 5-position of dihydrobenzofuran is favored due to electron-donating effects from the oxygen atom. However, competing reactions (e.g., over-reduction or oxidation) may occur under harsh conditions. A study demonstrated that using BF₃·THF as a Lewis acid enhances selectivity during alkylation, achieving >90% yield . Kinetic monitoring via TLC or in-situ IR is recommended to terminate reactions at optimal conversion stages.
How should researchers address contradictions in spectral data when synthesizing derivatives of this compound?
Advanced
Contradictions often stem from isomeric byproducts or residual solvents. For instance, if ¹³C NMR reveals unexpected carbonyl signals (e.g., δ 180–190 ppm), this may indicate ketone impurities from incomplete esterification. High-resolution mass spectrometry (HRMS) can differentiate between isomers, while X-ray crystallography (as applied to analogous benzofuran derivatives ) provides definitive structural confirmation. For unresolved splits in ¹H NMR, variable-temperature NMR or COSY experiments may clarify coupling patterns.
What role does this compound play in multi-step syntheses of pharmaceuticals like Darifenacin?
Advanced
The compound serves as a key intermediate in Darifenacin hydrobromide synthesis. It is alkylated to introduce a pyrrolidine sidechain, followed by borohydride reduction and HBr treatment to form the final drug . Critical quality control points include chiral purity (S-configuration) and residual solvent analysis (e.g., ethyl acetate) via GC-MS. Impurities such as unreacted starting material or over-alkylated byproducts must be monitored using HPLC with UV detection at 254 nm.
What safety protocols are essential when handling this compound in laboratory settings?
Basic
The compound requires standard handling for irritants: use nitrile gloves, safety goggles, and fume hoods. Storage at –20°C in airtight containers prevents degradation . Spills should be neutralized with sodium bicarbonate and disposed via hazardous waste protocols. Acute toxicity data are limited, but structural analogs suggest potential respiratory irritation; always consult SDS for specific hazards.
How can computational modeling predict the reactivity of this compound in novel reaction systems?
Advanced
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects, such as frontier molecular orbital (FMO) analysis to predict sites for nucleophilic/electrophilic attacks. For example, the LUMO of the ester group indicates susceptibility to nucleophilic acyl substitution. Molecular dynamics simulations can also assess steric hindrance in multi-component reactions, aiding in catalyst design .
What analytical techniques are recommended for quantifying trace impurities in bulk samples?
Advanced
Ultra-HPLC coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) achieves ppm-level detection of impurities. For example, residual 2,3-dihydrobenzofuran-5-yl acetic acid (parent acid) can be quantified using a C18 column with 0.1% formic acid in acetonitrile/water mobile phase . Method validation should include spike-recovery experiments (85–115% recovery) and linearity checks (R² > 0.995).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
